molecular formula C13H6Cl2F3N3 B2467906 8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 338795-19-0

8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2467906
CAS No.: 338795-19-0
M. Wt: 332.11
InChI Key: UFSAXVRSJRXDOL-UHFFFAOYSA-N
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Description

8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the one-pot synthesis from 2-hydrazinopyridine and substituted aromatic aldehydes under mild conditions . This method is efficient and operationally simple, providing good yields at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Cycloaddition reactions may require specific catalysts and conditions, such as photocatalysts and controlled light exposure .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the triazole ring.

Mechanism of Action

The mechanism of action of 8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the human 11β-hydroxysteroid dehydrogenase-type 1 enzyme, which plays a role in cortisol metabolism . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and potentially modulating related biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

IUPAC Name

8-chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3N3/c14-9-3-1-7(2-4-9)11-19-20-12-10(15)5-8(6-21(11)12)13(16,17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSAXVRSJRXDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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